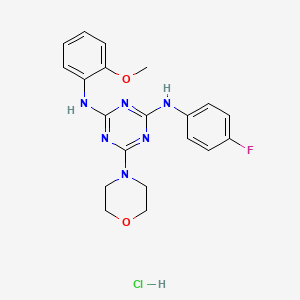
N2-(4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C20H22ClFN6O2 and its molecular weight is 432.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is neuroprotection . It is a precise target for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
The compound interacts with its targets by inhibiting ER stress , apoptosis , and the NF-kB inflammatory pathway . This interaction results in changes that can potentially develop the compound as a neuroprotective and anti-neuroinflammatory agent .
Biochemical Pathways
The affected pathways include the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways by the compound leads to downstream effects that contribute to its neuroprotective and anti-neuroinflammatory properties .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These effects contribute to the compound’s potential as a neuroprotective and anti-neuroinflammatory agent .
生物活性
N2-(4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine derivative class. Its unique structure, featuring a triazine core substituted with various functional groups, has prompted extensive research into its biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N6O3 with a molecular weight of 422.5 g/mol. The compound contains a fluorophenyl group, a methoxyphenyl group, and a morpholino group attached to the triazine ring. This configuration contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N6O3 |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 898650-68-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It can inhibit enzyme activity by binding to active sites on enzymes or receptors, thereby blocking substrate access. Additionally, it may modulate cellular pathways associated with signal transduction, leading to altered cellular responses.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:
- Triple-Negative Breast Cancer Cells : The compound has shown potent activity against MDA-MB231 cells (a triple-negative breast cancer cell line), reducing cell viability significantly at concentrations as low as 10 μM .
- Hormone-Dependent Cancer Cells : In contrast, hormone-dependent cancer cell lines such as SKBR-3 and MCF-7 displayed more resistance to the compound's effects .
Cytotoxicity Studies
Cytotoxicity assessments indicated that the compound's GI50 (the concentration required to inhibit cell growth by 50%) values were particularly low for MDA-MB231 cells at approximately 0.06 μM . This highlights its potential as a therapeutic agent in treating aggressive forms of breast cancer.
Case Studies and Research Findings
- Study on Structure-Activity Relationship (SAR) :
- In Vitro Efficacy :
-
Mechanistic Insights :
- Further investigations revealed that the compound could alter cellular signaling pathways involved in proliferation and apoptosis, suggesting multiple mechanisms through which it exerts its biological effects.
特性
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2.ClH/c1-28-17-5-3-2-4-16(17)23-19-24-18(22-15-8-6-14(21)7-9-15)25-20(26-19)27-10-12-29-13-11-27;/h2-9H,10-13H2,1H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNCAEJLSVQNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













